molecular formula C20H17N3O2 B7147333 N-(2-carbamoylphenyl)-5-(3-methylphenyl)pyridine-3-carboxamide

N-(2-carbamoylphenyl)-5-(3-methylphenyl)pyridine-3-carboxamide

Cat. No.: B7147333
M. Wt: 331.4 g/mol
InChI Key: SMUXAFUMKFMQDV-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-5-(3-methylphenyl)pyridine-3-carboxamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a pyridine ring substituted with a carbamoylphenyl group and a methylphenyl group

Properties

IUPAC Name

N-(2-carbamoylphenyl)-5-(3-methylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-13-5-4-6-14(9-13)15-10-16(12-22-11-15)20(25)23-18-8-3-2-7-17(18)19(21)24/h2-12H,1H3,(H2,21,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUXAFUMKFMQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CN=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-5-(3-methylphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.

    Substitution Reactions: The introduction of the carbamoylphenyl and methylphenyl groups can be achieved through substitution reactions. This may involve the use of reagents like halides or organometallic compounds.

    Amidation: The final step involves the formation of the amide bond, which can be accomplished using coupling reagents such as carbodiimides under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-5-(3-methylphenyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or organometallic reagents in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-carbamoylphenyl)-5-(3-methylphenyl)pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-5-(3-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-carbamoylphenyl)-5-phenylpyridine-3-carboxamide
  • N-(2-carbamoylphenyl)-5-(4-methylphenyl)pyridine-3-carboxamide
  • N-(2-carbamoylphenyl)-5-(3-chlorophenyl)pyridine-3-carboxamide

Uniqueness

N-(2-carbamoylphenyl)-5-(3-methylphenyl)pyridine-3-carboxamide is unique due to the specific positioning of the carbamoylphenyl and methylphenyl groups on the pyridine ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

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